molecular formula C17H22N6OS2 B2437633 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 941985-26-8

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2437633
CAS No.: 941985-26-8
M. Wt: 390.52
InChI Key: AZDBSUQRIAAQEO-UHFFFAOYSA-N
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Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H22N6OS2 and its molecular weight is 390.52. The purity is usually 95%.
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Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C19H24N6OS, and it has garnered interest due to its unique structure and biological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activity. The presence of isopropylamino and methylthio groups contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC19H24N6OS
Molecular Weight384.5 g/mol
PurityTypically 95%

Antiproliferative Effects

Research indicates that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that derivatives of this scaffold showed low micromolar GI50 values against K562 and MCF-7 cell lines, suggesting potential use in cancer therapy .

Antimicrobial Properties

Thienopyrimidine derivatives, closely related to the compound , have demonstrated broad-spectrum antimicrobial activities. These include antibacterial, antifungal, antiparasitic, and antiviral effects. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene and pyrazolo rings enhance their biological efficacy .

The biological activity of this compound may involve interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and immune responses. For example, thienopyrimidine derivatives have been shown to inhibit certain kinases involved in cancer progression .

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. One compound exhibited significant inhibition of tumor growth in xenograft models, highlighting the potential of this class of compounds in oncology .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thienopyrimidine derivatives against various pathogens. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with some compounds achieving MIC values in the low micromolar range against resistant strains of bacteria .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS2/c1-11(2)20-15-13-10-19-23(16(13)22-17(21-15)25-3)7-6-18-14(24)9-12-5-4-8-26-12/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDBSUQRIAAQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.